molecular formula C16H16Cl2N4O4 B125623 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-34-6

2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Cat. No. B125623
M. Wt: 399.2 g/mol
InChI Key: DYGLJHDQRPDZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione, also known as BMN-673, is a potent and selective inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Mechanism Of Action

2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione selectively inhibits PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been shown to be a more potent inhibitor of PARP than other PARP inhibitors, such as olaparib and veliparib.

Biochemical And Physiological Effects

2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been shown to have a selective effect on cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been shown to enhance the efficacy of chemotherapy and radiation therapy by increasing the sensitivity of cancer cells to these treatments.

Advantages And Limitations For Lab Experiments

2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has several advantages for lab experiments, including its potency and selectivity for PARP inhibition. However, its high cost and limited availability may be a limitation for some labs.

Future Directions

There are several future directions for the study of 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione. One area of research is the identification of biomarkers that can predict response to 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione treatment. Another area of research is the combination of 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Additionally, the development of more potent and selective PARP inhibitors, based on the structure of 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione, is an area of active research.

Scientific Research Applications

2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to be effective in enhancing the efficacy of chemotherapy and radiation therapy in various cancer types, including ovarian, breast, and lung cancer. 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been shown to have a favorable safety profile, with manageable side effects.

properties

CAS RN

143430-34-6

Product Name

2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Molecular Formula

C16H16Cl2N4O4

Molecular Weight

399.2 g/mol

IUPAC Name

2,7-bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

InChI

InChI=1S/C16H16Cl2N4O4/c1-21-7(5-17)19-11-9(15(21)23)13(25-3)12-10(14(11)26-4)16(24)22(2)8(6-18)20-12/h5-6H2,1-4H3

InChI Key

DYGLJHDQRPDZML-UHFFFAOYSA-N

SMILES

CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CCl)C)OC)CCl

Canonical SMILES

CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CCl)C)OC)CCl

synonyms

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(chloromethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution consisting of 15 mL of acetic acid and 0.5 mL of sulfuric acid, was added 333 mg (0.766 mmol) of 12. The resulting mixture was heated at 110° C. for 5.5 hours. After cooling the reaction mixture to room temperature, the solution was poured over ca 50 mL of water and then buffered to pH 6 with sodium acetate. The resulting yellow precipitate was filtered, washed with water, and then dried. The dried solid was recrystallized from ethanol: 219 mg (72%) yield; mp 273°-274° C.; TLC (ethyl acetate/methanol [9:1]), Rf =0.34; IR (KBr) 1677, 1607, 1434, 1347, 1324, 1269, 1071, 1032, 795, 690 cm-1 ; 1H NMR (dimethyl-d6 sulfoxide) δ4.92 (4H, s, methylenes), 3.95 (6H, s, methoxys), 3.59 (6H, s, 3- and 8- methyls); mass spectrum (EI), m/z 398 (P+, 35Cl35Cl), 400 (P+, 37Cl35Cl), 402 (P30, 37Cl37Cl37). Anal. Calcd for C16H16Cl2N4O4 : C, 48.14; H, 4.04; N, 14.03. Found: C, 48.40; H, 4.03; N, 14.14.
Quantity
0.5 mL
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reactant
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12
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333 mg
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ethyl acetate methanol
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